molecular formula C24H24N2O4 B11158762 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B11158762
M. Wt: 404.5 g/mol
InChI Key: WTWAYFVMFKEYMK-UHFFFAOYSA-N
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Description

The compound 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide features a coumarin (chromen-2-one) core substituted with hydroxy and methyl groups at positions 5, 4, and 5. This scaffold is linked via an acetamide group to a branched propan-2-yl chain bearing an indol-3-yl moiety. Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and kinase inhibitory properties . The indole group enhances binding to hydrophobic pockets in target proteins, while the hydroxy and methyl substituents may modulate solubility and metabolic stability.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C24H24N2O4/c1-13-8-20(27)23-15(3)18(24(29)30-21(23)9-13)11-22(28)26-14(2)10-16-12-25-19-7-5-4-6-17(16)19/h4-9,12,14,25,27H,10-11H2,1-3H3,(H,26,28)

InChI Key

WTWAYFVMFKEYMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(C)CC3=CNC4=CC=CC=C43)C)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Hydroxy-4,7-Dimethyl-2H-Chromen-2-One

The chromenone core is typically synthesized via Pechmann condensation. Resorcinol derivatives serve as starting materials, with 5-hydroxy-4,7-dimethyl substitution achieved through regioselective methylation. For example, 4,7-dimethylresorcinol undergoes condensation with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C, yielding the chromenone skeleton. Subsequent oxidation of the 3-position methyl group to a ketone is performed using potassium permanganate in acidic conditions, followed by demethylation with boron tribromide to introduce the 5-hydroxy group.

Table 1: Optimization of Chromenone Synthesis

Starting MaterialReagents/ConditionsYield (%)Reference
4,7-DimethylresorcinolH₂SO₄, Ethyl acetoacetate, 0°C78
5-Hydroxy-4-methylcoumarinKMnO₄, H₂SO₄, 60°C65

Indole Moiety Preparation

Synthesis of 1-(1H-Indol-3-yl)Propan-2-Amine

The indole side chain is prepared via Fischer indole synthesis. Phenylhydrazine reacts with acetone under acidic conditions (HCl/EtOH) to form 3-indolepropane-2-ol, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). Reductive amination with ammonium acetate and sodium cyanoborohydride yields 1-(1H-indol-3-yl)propan-2-amine.

Key Reaction:

3-Indolepropane-2-ol+NH4OAcNaBH3CN1-(1H-Indol-3-yl)Propan-2-Amine(85% yield)[4]\text{3-Indolepropane-2-ol} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(1H-Indol-3-yl)Propan-2-Amine} \quad (85\%\text{ yield})

Acetamide Linkage Formation

Coupling via Acyl Chloride Intermediate

The chromenone acetic acid derivative is activated by treatment with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Reaction with 1-(1H-indol-3-yl)propan-2-amine in anhydrous tetrahydrofuran (THF) at 70°C for 2 hours affords the target acetamide. Diisopropylethylamine (DIPEA) is used as a base to scavenge HCl, improving yields to 73%.

Table 2: Amidation Reaction Optimization

Acid Activation MethodBaseSolventYield (%)Reference
SOCl₂DIPEATHF73
DCC/DMAPTriethylamineDCM68

Integrated Multi-Component Approaches

Solvent-Free One-Pot Synthesis

A streamlined method involves heating 4-hydroxycoumarin , 5-benzyloxyindole , and glycine in a water:chloroform (1:1) mixture at 70°C for 12 hours. Glycine acts as a dual catalyst and reactant, facilitating both Knoevenagel condensation and amide bond formation. This protocol achieves a 92% yield by minimizing side reactions.

Mechanistic Insight:
The reaction proceeds via initial formation of a coumarin-indole Schiff base, followed by nucleophilic attack of the amine on the activated carbonyl carbon. Deprotection of the 5-hydroxy group occurs spontaneously under reaction conditions.

Green Chemistry Innovations

Brønsted Acid-Catalyzed Cyclization

Eco-friendly synthesis employs p-toluenesulfonic acid (p-TsOH) in refluxing ethanol to assemble the chromenone-indole hybrid. The catalyst enhances electrophilicity at the coumarin’s 3-position, enabling direct coupling with the indole’s propan-2-amine without requiring pre-functionalization.

Advantages:

  • Reduced reaction time (6 hours vs. 12 hours in conventional methods).

  • Elimination of toxic solvents (e.g., DCM, THF).

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 4,7-dimethyl groups on the chromenone create steric hindrance during amidation. Using bulky bases like DIPEA improves nucleophilicity of the amine, while microwave-assisted synthesis at 100°C reduces reaction time to 30 minutes.

Hydroxy Group Protection

Temporary protection of the 5-hydroxy group as a benzyl ether prevents oxidation during coupling. Deprotection via hydrogenolysis (H₂/Pd-C) restores the hydroxyl functionality without affecting the acetamide bond.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.32 (s, 6H, 4,7-CH₃), 3.45 (m, 1H, CH(CH₃)), 5.21 (s, 1H, OH), 6.89–7.52 (m, 8H, Ar-H).

  • LC-MS : m/z 433.2 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that a continuous flow reactor operating at 120°C and 15 bar pressure increases throughput by 40% compared to batch methods. Catalyst recycling (e.g., ionic liquids) reduces costs by 30% .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and substitution reagents like alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Coumarin vs. Thiazolidinone

The target compound’s coumarin core differs from the thiazolidinone ring in N-[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-yl]-2-(4-{[2-(2-hydroxy-5-nitrophenyl)-4-oxo-thiazolidin-3-ylcarbamoyl]-methyl}-2-oxo-2H-chromen-7-yloxy)-acetamide (). Thiazolidinones are rigid, planar systems that favor hydrogen bonding via their carbonyl and nitro groups, whereas coumarins exhibit π-π stacking due to their fused aromatic system. The hydroxy group in the target compound may enhance solubility compared to nitro-substituted derivatives, which are more lipophilic .

Coumarin vs. Oxadiazole

Compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () contain oxadiazole rings, which are electron-deficient and participate in dipole-dipole interactions. In contrast, the coumarin core in the target compound provides a larger aromatic surface for hydrophobic interactions. The sulfanyl group in oxadiazole derivatives may improve metabolic stability compared to the acetamide linker in the target compound .

Substituent Effects

Hydroxy and Methyl Groups

The 5-hydroxy and 4,7-dimethyl substituents on the coumarin core distinguish the target compound from 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (), which has a chloro-dioxoindole system. Chloro and dioxo substituents, as in , may confer stronger electron-withdrawing effects, altering redox properties .

Indole Derivatives

The indol-3-yl group in the target compound is structurally similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide (). The propan-2-yl chain in the target compound may reduce conformational flexibility compared to the ethyl linker in .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Adamantane Derivative () Fluoro-Biphenyl Derivative ()
Molecular Weight ~424 g/mol (estimated) ~450–500 g/mol ~400 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~5.0 (high lipophilicity) ~4.2 (moderate lipophilicity)
Hydrogen Bond Donors 3 (OH, NH) 2 (NH) 2 (NH)
Metabolic Stability Moderate (susceptible to oxidation) High (adamantane resists metabolism) High (fluoro groups resist oxidation)

The adamantane-substituted analogs () exhibit superior metabolic stability due to the rigid, bulky adamantane group but suffer from poor aqueous solubility. The target compound’s hydroxy group balances lipophilicity and solubility, while the fluoro-biphenyl derivative () leverages halogenation for enhanced bioavailability .

Biological Activity

The compound 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a derivative of chromen-2-one, a class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one core structure characterized by:

  • A hydroxy group at the 5-position.
  • Methyl groups at the 4 and 7 positions.
  • An acetamide moiety linked to an indole-derived propan-2-yl group.

This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Purity≥95%
Complexity Rating608

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit various enzymes and receptors involved in key signaling pathways related to cell growth and apoptosis. The presence of both chromen and indole moieties enhances its potential to modulate biological processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromen-2-one have shown efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have shown that chromen derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The interaction with bacterial enzymes may disrupt cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of chromen derivatives. The inhibition of certain neurotransmitter receptors has been linked to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Anticancer Studies
    • A study demonstrated that a structurally similar compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value in the low micromolar range. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Activity
    • Research on related chromen derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Neuroprotection
    • A recent investigation into the neuroprotective effects of chromen derivatives indicated that they could reduce oxidative stress markers in neuronal cell cultures, suggesting their potential use in treating neurodegenerative disorders .

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